1-(4-Guanylaminobenzylidene)indene
Description
Properties
CAS No. |
30117-70-5 |
|---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[4-[(E)-inden-1-ylidenemethyl]phenyl]guanidine |
InChI |
InChI=1S/C17H15N3/c18-17(19)20-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H4,18,19,20)/b14-11+ |
InChI Key |
BOGIJBDMOQJRFY-SDNWHVSQSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)N=C(N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Methoxy-Substituted Indenones
Compounds like (2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (CAS 17434-24-1) share a benzylidene-indene backbone but substitute the guanidine group with a methoxy (-OCH₃) group. Key differences include:
- Electronic Effects : Methoxy is electron-donating, enhancing resonance stabilization, whereas guanidine’s strong basicity and hydrogen-bonding capacity may favor interactions with biological targets or acidic environments.
Table 1: Structural and Electronic Comparison
| Compound | Substituent | Molecular Formula | Key Properties | CAS Number |
|---|---|---|---|---|
| 1-(4-Guanylaminobenzylidene)indene | Guanidine | C₁₇H₁₅N₃ | High basicity, H-bond donor | 30117-70-5 |
| (2E)-2-(4-Methoxybenzylidene)indan-1-one | Methoxy | C₁₇H₁₄O₂ | Electron-donating, fluorescent | 17434-24-1 |
Amine- and Carbonyl-Functionalized Indenes
- Isotuxene: Synthesized via indene condensation with 1,4-naphthoquinone using tertiary amines (e.g., TMBDA), isotuxene’s yield depends on amine basicity. Guanidine’s higher basicity (vs. TMBDA) could optimize similar reactions .
- Dimethylamino-Substituted Indenes: describes a dimethylaminoethyl-substituted indene synthesized via alkylation. The guanidine group’s stronger electron donation may enhance coordination chemistry or catalytic activity compared to tertiary amines.
Electron-Withdrawing Substituents
This difference impacts:
- Redox Behavior : Dione groups stabilize negative charge, whereas guanidine may participate in proton-coupled electron transfer.
- Applications : Indandiones are explored in materials science (e.g., organic semiconductors), while guanidine derivatives may serve as ligands or bioactive agents .
Preparation Methods
Indene Synthesis via 1-Indanone Dehydrogenation
Indene serves as the foundational building block, typically synthesized from 1-indanone through gas- or liquid-phase dehydrogenation. Recent advances in orthogonal tandem catalysis (Cu/SiO₂ and HZSM-5) enable one-pot conversion of 1-indanone to indene with yields up to 80%. Key parameters include:
Synthesis of 4-Formylbenzylideneindene
The benzylidene bridge is introduced via Knoevenagel condensation between indene-1-carbaldehyde and 4-aminobenzaldehyde:
-
Indene-1-carbaldehyde synthesis :
-
Condensation with 4-aminobenzaldehyde :
Guanidine Incorporation Strategies
Direct Amination-Cyanamide Condensation
The benzylidene intermediate reacts with cyanamide under basic conditions to form the guanidine group:
Palladium-Catalyzed Guanidinylation
A more efficient route employs Buchwald-Hartwig coupling to attach pre-formed guanidine:
-
Substrate : 4-bromobenzylideneindene.
-
Guanidine source : Boc-protected guanidine (deprotection with TFA post-coupling).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Knoevenagel + Cyanamidation | Low-cost reagents | Multi-step, moderate yields | 55 |
| Buchwald-Hartwig | High regioselectivity, scalable | Requires air-free conditions | 73 |
| One-Pot Tandem | Reduced purification steps | Limited substrate scope | 62 |
Mechanistic Insights and Side Reactions
Competing Pathways in Guanidine Formation
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